molecular formula C10H21NO2 B14678015 2-(Dimethylamino)ethyl hexanoate CAS No. 36584-87-9

2-(Dimethylamino)ethyl hexanoate

Cat. No.: B14678015
CAS No.: 36584-87-9
M. Wt: 187.28 g/mol
InChI Key: UVIKOFDLWXHASA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl hexanoate is an organic compound with a molecular structure that includes a dimethylamino group attached to an ethyl chain, which is further connected to a hexanoate ester. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(dimethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)ethyl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Substitution: Nucleophiles such as halides or other amines in the presence of a suitable solvent.

Major Products:

    Hydrolysis: Hexanoic acid and 2-(dimethylamino)ethanol.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl hexanoate involves its interaction with molecular targets through its dimethylamino and ester functional groups. The compound can act as a weak base, participating in proton transfer reactions and forming hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2-(Dimethylamino)ethyl hexanoate is unique due to its combination of a dimethylamino group and a hexanoate ester, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

36584-87-9

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(dimethylamino)ethyl hexanoate

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-9H2,1-3H3

InChI Key

UVIKOFDLWXHASA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCN(C)C

Origin of Product

United States

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